molecular formula C17H21NO3 B2639250 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 849456-33-3

7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No. B2639250
CAS RN: 849456-33-3
M. Wt: 287.359
InChI Key: CUKMHXBEGRCNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been used in a variety of scientific research studies.

Scientific Research Applications

Synthesis and Biological Screening

7-Hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one and its derivatives have been synthesized for exploring selected biological screenings. These compounds have shown high degrees of cytotoxic activity, with some demonstrating significant bactericidal activity among the series. This highlights their potential in contributing to antimicrobial and cancer research areas (Khan et al., 2003).

Crystal Structure Analysis

The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a related compound, provides insights into the molecular architecture and potential interactions of 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one derivatives. Understanding these structures can aid in the design of more effective molecules for various scientific applications (Manolov et al., 2008).

Metabolic Pathway Analysis

Investigations into the metabolic pathways of related compounds have revealed unique oxidation processes specifically catalyzed by human enzymes, such as flavin-containing monooxygenase 5. These studies are crucial for understanding how similar compounds might be metabolized in the body, impacting their potential therapeutic use and toxicity profiles (Lai et al., 2011).

Antibacterial and Antifungal Activity

Compounds based on 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one have been evaluated for their antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents that can be used to combat resistant bacterial and fungal strains (Čačić et al., 2009).

Metal Ion Sensing

Research into the sensing properties of chromen-2-one derivatives for metal ions in aqueous solutions has shown potential for the development of new colorimetric sensors. These sensors could be used for environmental monitoring, medical diagnostics, and various industrial applications (Jo et al., 2014).

properties

IUPAC Name

7-hydroxy-8-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-5-7-18(8-6-11)10-13-9-16(20)21-17-12(2)15(19)4-3-14(13)17/h3-4,9,11,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKMHXBEGRCNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

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